molecular formula C18H25N3S B12151162 5-Methyl-3-(4-methylpiperidin-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraene

5-Methyl-3-(4-methylpiperidin-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraene

Cat. No.: B12151162
M. Wt: 315.5 g/mol
InChI Key: IIBCAQQOMNHSKC-UHFFFAOYSA-N
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Description

5-Methyl-3-(4-methylpiperidin-1-yl)-8-thia-4,6-diazatricyclo[7500^{2,7}]tetradeca-1(9),2,4,6-tetraene is a complex heterocyclic compound that features a unique combination of sulfur, nitrogen, and carbon atoms arranged in a tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(4-methylpiperidin-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraene typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of a lithiated intermediate with methyl iodide, followed by reduction and rearrangement to generate the desired tricyclic structure . The reaction conditions often require careful control of temperature and the use of specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and consistency of the product. The choice of solvents and reagents is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(4-methylpiperidin-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraene can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the tricyclic ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

5-Methyl-3-(4-methylpiperidin-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraene has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-3-(4-methylpiperidin-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraene involves its interaction with molecular targets such as DNA and enzymes. The compound can bind to DNA, potentially inhibiting DNA replication and transcription . It may also interact with enzymes, affecting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-3-(4-methylpiperidin-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraene is unique due to its tricyclic structure that incorporates sulfur and nitrogen atoms, which may contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H25N3S

Molecular Weight

315.5 g/mol

IUPAC Name

5-methyl-3-(4-methylpiperidin-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene

InChI

InChI=1S/C18H25N3S/c1-12-8-10-21(11-9-12)17-16-14-6-4-3-5-7-15(14)22-18(16)20-13(2)19-17/h12H,3-11H2,1-2H3

InChI Key

IIBCAQQOMNHSKC-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=C3C4=C(CCCCC4)SC3=NC(=N2)C

Origin of Product

United States

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